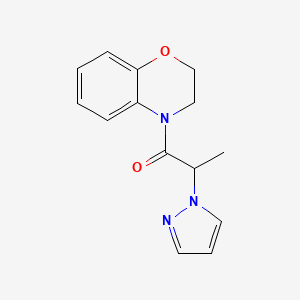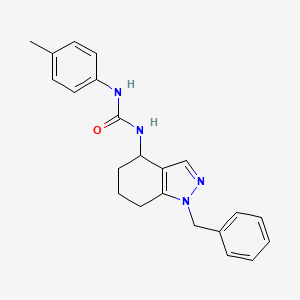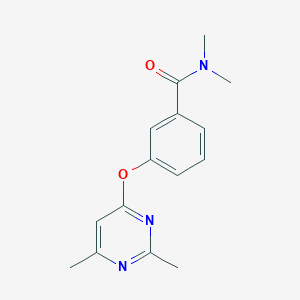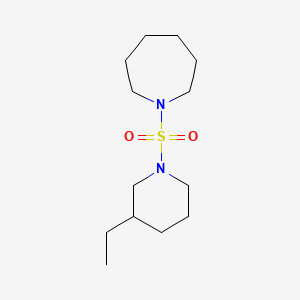![molecular formula C11H17NO2S B7558740 N-ethyl-N-[(2-methylphenyl)methyl]methanesulfonamide](/img/structure/B7558740.png)
N-ethyl-N-[(2-methylphenyl)methyl]methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-N-[(2-methylphenyl)methyl]methanesulfonamide, also known as EMS, is a chemical compound that has been widely used in scientific research for many years. EMS is a sulfonamide derivative that has been found to have a variety of applications in the field of biochemistry and molecular biology.
Mecanismo De Acción
N-ethyl-N-[(2-methylphenyl)methyl]methanesulfonamide works by alkylating DNA, which results in the formation of adducts that can cause mutations in the DNA sequence. The alkylated bases can also interfere with DNA replication and transcription, leading to further genetic changes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects on cells. It can induce cell death, inhibit DNA replication and transcription, and cause mutations in the DNA sequence. This compound has also been shown to affect the expression of genes involved in DNA repair mechanisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-ethyl-N-[(2-methylphenyl)methyl]methanesulfonamide is a highly effective mutagenic agent that can induce point mutations in DNA at a high frequency. It is also relatively easy to use and can be applied to a variety of different experimental systems. However, this compound has some limitations for lab experiments. It can be toxic to cells at high concentrations, and it can also induce a variety of different types of mutations, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are many future directions for research on N-ethyl-N-[(2-methylphenyl)methyl]methanesulfonamide. One area of interest is the development of new methods for using this compound to induce specific types of mutations in DNA. Another area of interest is the study of the effects of this compound on different types of cells and tissues. Finally, there is also interest in the development of new mutagenic agents that are more selective and less toxic than this compound.
Conclusion:
In conclusion, this compound is a highly effective mutagenic agent that has been widely used in scientific research for many years. It is a sulfonamide derivative that can induce point mutations in DNA, which can then be used to study the effects of genetic changes on biological processes. This compound has a variety of applications in the field of biochemistry and molecular biology, and there are many future directions for research on this compound.
Métodos De Síntesis
The synthesis of N-ethyl-N-[(2-methylphenyl)methyl]methanesulfonamide involves the reaction of N-ethyl-N-methylamine with 2-methylbenzyl chloride in the presence of sodium methanesulfonate. This reaction results in the formation of this compound, which is a white crystalline powder with a melting point of 94-96°C.
Aplicaciones Científicas De Investigación
N-ethyl-N-[(2-methylphenyl)methyl]methanesulfonamide has been widely used in scientific research as a mutagenic agent. It is commonly used to induce point mutations in DNA, which can then be used to study the effects of genetic changes on biological processes. This compound has also been used in the study of DNA repair mechanisms and the identification of DNA damage.
Propiedades
IUPAC Name |
N-ethyl-N-[(2-methylphenyl)methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2S/c1-4-12(15(3,13)14)9-11-8-6-5-7-10(11)2/h5-8H,4,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYZJOWWESGXKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(5-bromofuran-2-yl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7558673.png)

![2,4-Dimethyl-6-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]pyrimidine](/img/structure/B7558695.png)

![2,6-dimethyl-N-[3-(pyridin-2-ylmethoxy)phenyl]pyrimidin-4-amine](/img/structure/B7558705.png)




![N-[1-(3-fluoro-4-methoxyphenyl)ethyl]-1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B7558754.png)
![N-[4-(2-ethyl-5-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide;hydrochloride](/img/structure/B7558755.png)